4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine
Description
This compound is a triazole derivative featuring a 4-fluorophenyl group at the 4-position and a substituted pyridinylmethyl group at the 1-position. The pyridine ring is further modified with methoxy, methyl, and dimethyl substituents, which influence its electronic and steric properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-[(5-methoxy-4,6-dimethylpyridin-2-yl)methyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-10-8-14(20-11(2)16(10)24-3)9-23-17(19)15(21-22-23)12-4-6-13(18)7-5-12/h4-8H,9,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODMJHLVEAYLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1OC)C)CN2C(=C(N=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antifungal and antibacterial properties. The presence of the fluorophenyl and pyridine moieties may enhance these effects by increasing lipophilicity and improving membrane permeability.
- Neuroprotective Effects : Studies have demonstrated that related triazole compounds can protect neuronal cells from oxidative stress and neuroinflammation. For instance, triazole derivatives have been noted to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways such as NF-kB signaling .
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, related compounds have shown IC50 values in the low micromolar range against AChE .
- Modulation of Receptor Activity : The compound may act on various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems involved in mood regulation and cognition.
- Metal Chelation : Some triazole derivatives exhibit the ability to chelate metal ions (e.g., Cu²⁺), which can be beneficial in reducing metal-induced toxicity in neurodegenerative disorders .
Case Studies
Several studies have investigated the biological activity of triazole compounds similar to this compound:
- Neuroprotective Study : In a study involving scopolamine-induced cognitive impairment in mice, a related triazole compound improved learning and memory deficits significantly. The mechanism was linked to the reduction of oxidative stress and inflammation .
- Antimicrobial Efficacy : A series of triazole derivatives were evaluated for their antimicrobial activity against various pathogens. The results indicated that modifications on the triazole ring significantly influenced their efficacy against both bacterial and fungal strains .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in:
Core Heterocycle : Triazole vs. pyrazole or imidazole.
Substituent Patterns : Variations in aryl groups (e.g., chloro, nitro, trifluoromethyl) and alkyl/alkoxy chains.
Biological Targets : Modifications impact binding affinity, solubility, and metabolic stability.
Physicochemical and Crystallographic Insights
- Crystallinity : The trichlorophenyl-substituted pyrazole () crystallizes in the triclinic P1 space group with distinct unit cell parameters (a = 10.2487 Å, b = 10.4643 Å), suggesting tighter packing than the target triazole compound .
- Solubility : Methoxy and dimethyl groups in the target compound likely improve aqueous solubility compared to chlorinated analogs (e.g., 2,4,6-trichlorophenyl derivatives) .
- Hydrogen Bonding : The 5-amine group in triazole/pyrazole derivatives facilitates hydrogen bonding with biological targets, a feature critical for enzymatic inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
